4-(2-Chlorophenoxy)-N-[3-(methylcarbamoyl)phenyl]piperidine-1-carboxamide 4-(2-Chlorophenoxy)-N-[3-(methylcarbamoyl)phenyl]piperidine-1-carboxamide A939572 is is a potent and orally bioavailable inhibitor of stearoyl-CoA desaturase1 (SCD1) with IC50 value of 37nM. Stearoyl-CoA desaturase 1 is a novel molecular therapeutic target for clear cell renal cell carcinoma.
Brand Name: Vulcanchem
CAS No.: 1032229-33-6
VCID: VC0516648
InChI: InChI=1S/C20H22ClN3O3/c1-22-19(25)14-5-4-6-15(13-14)23-20(26)24-11-9-16(10-12-24)27-18-8-3-2-7-17(18)21/h2-8,13,16H,9-12H2,1H3,(H,22,25)(H,23,26)
SMILES: CNC(=O)C1=CC(=CC=C1)NC(=O)N2CCC(CC2)OC3=CC=CC=C3Cl
Molecular Formula: C20H22ClN3O3
Molecular Weight: 387.9 g/mol

4-(2-Chlorophenoxy)-N-[3-(methylcarbamoyl)phenyl]piperidine-1-carboxamide

CAS No.: 1032229-33-6

Inhibitors

VCID: VC0516648

Molecular Formula: C20H22ClN3O3

Molecular Weight: 387.9 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

4-(2-Chlorophenoxy)-N-[3-(methylcarbamoyl)phenyl]piperidine-1-carboxamide - 1032229-33-6

CAS No. 1032229-33-6
Product Name 4-(2-Chlorophenoxy)-N-[3-(methylcarbamoyl)phenyl]piperidine-1-carboxamide
Molecular Formula C20H22ClN3O3
Molecular Weight 387.9 g/mol
IUPAC Name 4-(2-chlorophenoxy)-N-[3-(methylcarbamoyl)phenyl]piperidine-1-carboxamide
Standard InChI InChI=1S/C20H22ClN3O3/c1-22-19(25)14-5-4-6-15(13-14)23-20(26)24-11-9-16(10-12-24)27-18-8-3-2-7-17(18)21/h2-8,13,16H,9-12H2,1H3,(H,22,25)(H,23,26)
Standard InChIKey DPYTYQFYDLYWHZ-UHFFFAOYSA-N
SMILES CNC(=O)C1=CC(=CC=C1)NC(=O)N2CCC(CC2)OC3=CC=CC=C3Cl
Canonical SMILES CNC(=O)C1=CC(=CC=C1)NC(=O)N2CCC(CC2)OC3=CC=CC=C3Cl
Appearance Solid powder
Description A939572 is is a potent and orally bioavailable inhibitor of stearoyl-CoA desaturase1 (SCD1) with IC50 value of 37nM. Stearoyl-CoA desaturase 1 is a novel molecular therapeutic target for clear cell renal cell carcinoma.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility Soluble in DMSO
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms A939572; A-939572; A 939572.
Reference 1: Bednarski T, Olichwier A, Opasinska A, Pyrkowska A, Gan AM, Ntambi JM, Dobrzyn P. Stearoyl-CoA desaturase 1 deficiency reduces lipid accumulation in the heart by activating lipolysis independently of peroxisome proliferator-activated receptor α. Biochim Biophys Acta. 2016 Oct 15;1861(12 Pt A):2029-2037. doi: 10.1016/j.bbalip.2016.10.005. [Epub ahead of print] PubMed PMID: 27751891.
2: Liu J, Cinar R, Xiong K, Godlewski G, Jourdan T, Lin Y, Ntambi JM, Kunos G. Monounsaturated fatty acids generated via stearoyl CoA desaturase-1 are endogenous inhibitors of fatty acid amide hydrolase. Proc Natl Acad Sci U S A. 2013 Nov 19;110(47):18832-7. doi: 10.1073/pnas.1309469110. PubMed PMID: 24191036; PubMed Central PMCID: PMC3839776.
3: von Roemeling CA, Marlow LA, Wei JJ, Cooper SJ, Caulfield TR, Wu K, Tan WW, Tun HW, Copland JA. Stearoyl-CoA desaturase 1 is a novel molecular therapeutic target for clear cell renal cell carcinoma. Clin Cancer Res. 2013 May 1;19(9):2368-80. doi: 10.1158/1078-0432.CCR-12-3249. PubMed PMID: 23633458; PubMed Central PMCID: PMC3644999.
4: Paton CM, Ntambi JM. Loss of stearoyl-CoA desaturase activity leads to free cholesterol synthesis through increased Xbp-1 splicing. Am J Physiol Endocrinol Metab. 2010 Dec;299(6):E1066-75. doi: 10.1152/ajpendo.00388.2010. PubMed PMID: 20923962; PubMed Central PMCID: PMC3006250.
PubChem Compound 24905400
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator